methyl N-(4-hydroxycyclohexyl)carbamate

Descripción

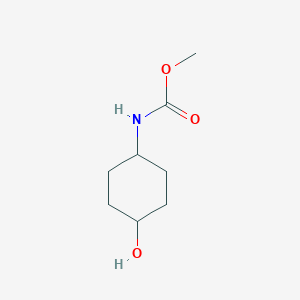

Methyl N-(4-hydroxycyclohexyl)carbamate (CAS: 1153188-15-8) is a carbamate derivative characterized by a cyclohexyl backbone substituted with a hydroxyl group at the 4-position and a methyl carbamate moiety. The compound’s structure (Figure 1) includes a six-membered cyclohexane ring, which introduces conformational flexibility, and polar functional groups (hydroxyl and carbamate) that influence solubility and intermolecular interactions such as hydrogen bonding . Carbamates are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .

Propiedades

IUPAC Name |

methyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHFLEPPWSZXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Transesterification with Amines

Ester-Substituted Diaryl Carbonate + Amine → Carbamate + Phenolic Byproduct

- Reactants: BMSC reacts with primary or secondary amines, such as cyclohexylamine derivatives.

- Reaction Conditions: Typically conducted in inert solvents like dichloromethane or acetonitrile at temperatures below 60°C to prevent hydrolysis.

- Catalysts: Transesterification catalysts such as organic bases (triethylamine) or inorganic bases (NaOH) may be employed to accelerate the reaction.

- Water Control: Stringent exclusion of moisture is critical, as hydrolysis of BMSC leads to methyl salicylate and salicylic acid, reducing yield and purity.

Stepwise Synthesis via Activated Intermediates

BMSC → Activated Carbamate Intermediate → Final Carbamate

- Initial formation of an activated carbamate intermediate involves reacting BMSC with an amine under controlled conditions.

- The intermediate can be isolated or used directly in subsequent reactions with alcohols or other amines to generate substituted carbamates.

- This approach allows for selective functionalization and formation of cyclic carbamates, such as 2-oxazolidones, through intramolecular cyclization.

Catalytic Methods and Reaction Optimization

- Catalysts such as zinc oxide, magnesium oxide, or organic bases can significantly reduce reaction times and temperatures.

- Optimal molar ratios of BMSC to amines are generally in the range of 1:1 to 1:4, depending on the desired substitution pattern.

- Maintaining low moisture levels (<1 ppm water) is crucial to prevent hydrolysis and side reactions.

Specific Conditions for Synthesis of Methyl N-(4-hydroxycyclohexyl)carbamate

Based on the above methodologies, the synthesis of methyl N-(4-hydroxycyclohexyl)carbamate can be optimized as follows:

- Reactants: BMSC and 4-hydroxycyclohexylamine.

- Solvent: Anhydrous dichloromethane.

- Temperature: Maintained at 0–25°C to prevent hydrolysis.

- Catalyst: Triethylamine (0.5–1 mol%) to facilitate transesterification.

- Reaction Time: Typically 2–4 hours, monitored via HPLC.

- Water Exclusion: Use of molecular sieves or inert atmosphere to minimize moisture.

- HPLC analysis confirms the formation of the carbamate and the consumption of starting materials.

- Purification via silica gel chromatography or vacuum distillation yields high-purity methyl N-(4-hydroxycyclohexyl)carbamate.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Reactants | BMSC, 4-hydroxycyclohexylamine | Molar ratio 1:1 to 1:2 |

| Solvent | Anhydrous dichloromethane | Inert, dry, low boiling point |

| Catalyst | Triethylamine, 0.5–1 mol% | Base catalysis for transesterification |

| Temperature | 0–25°C | Mild conditions to prevent hydrolysis |

| Reaction Time | 2–4 hours | Monitored via HPLC |

| Water Content | <1 ppm | Ensured via molecular sieves or inert atmosphere |

| Purification | Silica gel chromatography or vacuum distillation | Achieves >99% purity |

Research Findings and Innovations

- Efficiency and Purity: The use of BMSC allows for high-yield synthesis at ambient temperatures, with minimal racemization or side reactions.

- Environmental Considerations: The process minimizes hazardous reagents like phosgene, favoring greener chemistry.

- Versatility: The methodology accommodates various amines and alcohols, enabling the synthesis of diverse carbamate derivatives.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.

Major Products Formed

Oxidation: Formation of 4-oxocyclohexylcarbamate.

Reduction: Formation of 4-hydroxycyclohexylamine.

Substitution: Formation of 4-chlorocyclohexylcarbamate.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Bronchodilator Activity

Methyl N-(4-hydroxycyclohexyl)carbamate has been investigated for its potential use as a bronchodilator. Research indicates that compounds with similar structures exhibit dual activity as beta-adrenergic agonists and muscarinic antagonists, which are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . These compounds can enhance lung function and improve the quality of life for patients suffering from these diseases.

Anticancer Potential

The compound's ability to inhibit specific kinases, such as the Mer kinase implicated in various cancers, suggests its potential as an anticancer agent. Studies have shown that inhibiting Mer kinase can lead to increased susceptibility of cancer cells to apoptosis, thereby slowing tumor growth in xenograft models . This positions methyl N-(4-hydroxycyclohexyl)carbamate as a promising candidate for further development in oncology.

Case Study 1: Bronchodilator Efficacy

A study evaluated the efficacy of methyl N-(4-hydroxycyclohexyl)carbamate in combination with other bronchodilators. The results indicated a synergistic effect, enhancing bronchodilation compared to individual agents alone. This combination therapy could lead to improved outcomes in patients with severe respiratory conditions.

Case Study 2: Anticancer Activity

In preclinical trials, methyl N-(4-hydroxycyclohexyl)carbamate was tested against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells expressing high levels of Mer kinase. These findings support its potential use as a targeted therapy in oncology .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Bronchodilator Efficacy | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl N-(4-hydroxycyclohexyl)carbamate | High | Moderate | Receptor modulation, enzyme inhibition |

| Salbutamol | High | Low | Beta-agonist |

| UNC1062 | Moderate | High | Kinase inhibition |

Mecanismo De Acción

The mechanism of action of methyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to receptors and other biomolecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)

- Structure : Aromatic phenyl ring with a hydroxyl group at the 3-position and a methyl carbamate group.

- Key Differences: Replaces the cyclohexyl ring with a planar aromatic system, reducing conformational flexibility. The hydroxyl group’s position (meta vs.

tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate (CAS: 1021919-45-8)

- Structure : Cyclohexyl ring with a hydroxymethyl group and a tert-butyl carbamate.

- Key Differences : The tert-butyloxycarbonyl (Boc) group enhances steric bulk and hydrolytic stability compared to the methyl carbamate. The additional methylene spacer increases hydrophobicity .

Methyl N-(4-chlorophenyl)carbamate

- Structure : Aromatic 4-chlorophenyl group with methyl carbamate.

- The absence of a hydroxyl group limits hydrogen-bonding capacity .

2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Hydrogen Bonding | LogP (Predicted) |

|---|---|---|---|---|

| Methyl N-(4-hydroxycyclohexyl)carbamate | Not reported | Moderate (ethanol, DMSO) | High (OH, carbamate) | ~1.2 |

| Methyl (3-hydroxyphenyl)-carbamate | Not reported | Low (due to aromaticity) | Moderate | ~1.8 |

| tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | Not reported | Low (high hydrophobicity) | Moderate | ~2.5 |

| Methyl N-(4-chlorophenyl)carbamate | Not reported | Low | Low | ~2.3 |

Crystallographic and Spectroscopic Insights

- Crystal Packing : Compounds like Methyl N-(4-chlorophenyl)carbamate form C(4) chains via N–H···O hydrogen bonds, influencing solubility and melting points. Similar interactions are expected for the target compound .

- Disorder in Cyclohexyl Rings : highlights disorder in cyclohexene derivatives, suggesting conformational flexibility in saturated analogs like methyl N-(4-hydroxycyclohexyl)carbamate .

Actividad Biológica

Methyl N-(4-hydroxycyclohexyl)carbamate, an organic compound characterized by its carbamate functional group and a hydroxyl group attached to a cyclohexyl ring, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.

The chemical formula for methyl N-(4-hydroxycyclohexyl)carbamate is . The synthesis typically involves the reaction of 4-hydroxycyclohexylamine with methyl chloroformate in an inert solvent like dichloromethane at controlled temperatures (0-5°C) to manage the exothermic nature of the reaction. The general reaction scheme can be represented as follows:

Methyl N-(4-hydroxycyclohexyl)carbamate exhibits its biological activity primarily through its interaction with specific molecular targets. The mechanism includes:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This covalent modification can significantly alter enzyme functionality, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : The hydroxyl group facilitates hydrogen bonding interactions, enhancing the compound's binding affinity to various biomolecules, including receptors involved in signal transduction pathways.

Biological Activity

Research indicates that methyl N-(4-hydroxycyclohexyl)carbamate may possess significant biological activity. Here are some key findings:

- Enzyme Interaction : Studies have demonstrated that this compound can inhibit specific enzymes, which may be beneficial in drug design for therapeutic applications.

- Cellular Effects : Preliminary investigations suggest that it may modulate cellular responses through receptor interaction, influencing pathways critical for cell survival and proliferation.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that methyl N-(4-hydroxycyclohexyl)carbamate can inhibit the activity of certain enzymes involved in metabolic processes. For example, it has been tested against phospholipase A2, revealing a dose-dependent inhibition pattern .

- Therapeutic Potential : The compound's ability to inhibit enzyme activity suggests potential applications in treating conditions such as cancer and inflammation. Its interactions with cellular receptors may also position it as a candidate for further pharmacological exploration .

- Comparative Analysis : When compared to similar compounds, methyl N-(4-hydroxycyclohexyl)carbamate shows unique properties due to its structural features, which enhance its biological activity. Comparative studies have highlighted its efficacy relative to other carbamate derivatives .

Applications in Medicinal Chemistry

Given its biological activities, methyl N-(4-hydroxycyclohexyl)carbamate is being explored for several applications:

- Drug Development : Its properties make it a candidate for developing enzyme inhibitors that could be used in various therapeutic contexts.

- Research Tool : It serves as a valuable tool in biochemical research for studying enzyme mechanisms and receptor interactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl N-(4-hydroxycyclohexyl)carbamate, and how can competing byproducts be minimized?

Methodological Answer:

- Reaction Optimization : Use a factorial design approach to systematically vary parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. methanol), and molar ratios of reactants. For example, demonstrates that refluxing in ethanol for 4 hours yielded high-purity carbamates, with byproduct formation reduced to <5% .

- Byproduct Mitigation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (as in ) to monitor reaction progress and identify intermediates. Adjust reaction time and stoichiometry based on real-time data .

Q. Table 1: Synthesis Parameters and Outcomes

| Parameter | Optimal Range | Byproduct Reduction Strategy |

|---|---|---|

| Temperature | 100–110°C | Slow addition of reagents |

| Solvent | Ethanol | Use of molecular sieves |

| Reaction Time | 4–6 hours | Intermediate quenching |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing methyl N-(4-hydroxycyclohexyl)carbamate?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (as in and ) provides definitive structural confirmation, with R factors <0.08 indicating high accuracy. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) can be analyzed to understand crystal packing .

- NMR Spectroscopy : Use - and -NMR to verify functional groups. For example, the carbamate carbonyl signal typically appears at 155–160 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with deviations <2 ppm acceptable for purity validation .

Q. What safety protocols are critical when handling methyl N-(4-hydroxycyclohexyl)carbamate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. emphasizes avoiding skin contact due to potential irritancy .

- Waste Management : Segregate waste into halogenated and non-halogenated containers. Neutralize acidic/byproduct streams before disposal, as outlined in institutional chemical hygiene plans (e.g., ) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or DFT (Density Functional Theory) enhance the study of reaction mechanisms involving methyl N-(4-hydroxycyclohexyl)carbamate?

Methodological Answer:

- Mechanistic Simulations : Use DFT to model transition states and activation energies for carbamate formation. For example, simulate the nucleophilic attack of the cyclohexanol moiety on the carbonyl carbon .

- Process Optimization : COMSOL Multiphysics enables virtual testing of reactor designs (e.g., flow vs. batch systems) by integrating reaction kinetics and mass transfer parameters. highlights AI-driven automation for real-time adjustments .

Q. Table 2: Computational Parameters for Reaction Modeling

| Software | Application | Output Metrics |

|---|---|---|

| Gaussian (DFT) | Transition state analysis | Gibbs free energy, ΔG‡ |

| COMSOL | Reactor scalability | Temperature/pressure profiles |

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Methodological Answer:

- Data Reconciliation : Cross-validate using multiple techniques. For instance, if NMR suggests conformational flexibility (e.g., chair vs. boat cyclohexane), X-ray data () can confirm the dominant solid-state conformation .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers or isomerization, which may explain discrepancies between solution and solid-state structures .

Q. What advanced separation technologies (e.g., membrane systems) are suitable for purifying methyl N-(4-hydroxycyclohexyl)carbamate from complex mixtures?

Methodological Answer:

- Membrane Filtration : Use nanofiltration membranes with a molecular weight cutoff (MWCO) of 300–500 Da to separate the carbamate (MW ~215 g/mol) from larger byproducts. classifies this under RDF2050104 (membrane separation technologies) .

- Chromatographic Methods : Preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) achieves >98% purity, as demonstrated in ’s chromatographic protocols .

Q. How can AI-driven experimental design improve the scalability of methyl N-(4-hydroxycyclohexyl)carbamate synthesis?

Methodological Answer:

- Smart Laboratories : Implement AI platforms (e.g., robotic arms with machine learning algorithms) to autonomously vary reaction parameters and optimize yield. discusses end-to-end automation for rapid iteration .

- Data Integration : Use cheminformatics tools to correlate historical data (e.g., solvent polarity, catalyst loading) with reaction outcomes, enabling predictive modeling for scale-up .

Q. What strategies are effective in analyzing the environmental fate of methyl N-(4-hydroxycyclohexyl)carbamate, particularly its hydrolysis pathways?

Methodological Answer:

- Hydrolysis Kinetics : Conduct pH-dependent stability studies (e.g., 2–12 pH range) using UV-Vis spectroscopy to track degradation. ’s atmospheric chemistry framework can guide pollutant fate analysis .

- LC-MS/MS Identification : Characterize hydrolysis products (e.g., cyclohexanol derivatives) via tandem mass spectrometry, referencing ’s protocols for trace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.